molecular formula C13H14O3 B1448231 Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 3118-10-3

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No. B1448231
CAS RN: 3118-10-3
M. Wt: 218.25 g/mol
InChI Key: WWUNGEOMLFJTPZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the CAS Number: 3118-10-3 . It has a molecular weight of 218.25 and its molecular formula is C13H14O3 . It is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is 1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.

Scientific Research Applications

  • Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the CAS Number: 3118-10-3 .
  • It is related to Tetralin (1,2,3,4-tetrahydronaphthalene), which is a hydrocarbon having the chemical formula C10H12 . Tetralin is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
  • Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .
  • It is also used for the laboratory synthesis of hydrogen bromide .
  • Coal Liquefaction : Tetralin, a related compound, is used as a hydrogen-donor solvent in coal liquefaction . It functions as a source of H2, which is transferred to the coal. The partially hydrogenated coal is more soluble .

  • Alternative to Turpentine : Tetralin is used as an alternative to turpentine in paints and waxes .

  • Degradation by Corynebacterium sp. strain C125 : Degradation of tetralin by Corynebacterium sp. strain C125 has been reported .

  • Transformation of Naphthalene : A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .

  • Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the CAS Number: 3118-10-3 .
  • It is related to Tetralin (1,2,3,4-tetrahydronaphthalene), which is a hydrocarbon having the chemical formula C10H12 . Tetralin is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
  • Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .
  • It is also used for the laboratory synthesis of hydrogen bromide .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNGEOMLFJTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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